molecular formula C13H19NO4S B6586403 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1257547-60-6

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No. B6586403
CAS RN: 1257547-60-6
M. Wt: 285.36 g/mol
InChI Key: IWXTVAOVWGZUGR-UHFFFAOYSA-N
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Description

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also referred to as N-(1-hydroxy-3-methylcyclopropylmethyl)-4-methoxy-2-methylbenzenesulfonamide, is a synthetic organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents readily transmetalate with palladium(II) complexes, leading to the formation of new carbon–carbon bonds .

Mechanism and Applications: The general mechanism involves oxidative addition of the organic group to palladium (forming a Pd–C bond) and subsequent transmetalation with the boron reagent. SM coupling has applications in pharmaceutical synthesis, materials science, and natural product synthesis.

Catalytic Protodeboronation

Catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but not widely explored .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-7-11(18-2)3-4-12(10)19(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXTVAOVWGZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-2-methylbenzenesulfonamide

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